molecular formula C9H4F3NO3 B068085 6-(trifluoromethoxy)-1H-indole-2,3-dione CAS No. 162252-92-8

6-(trifluoromethoxy)-1H-indole-2,3-dione

Cat. No. B068085
M. Wt: 231.13 g/mol
InChI Key: NHPRQRZWXLBANJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 6-(trifluoromethoxy)-1H-indole-2,3-dione involves several steps, including the use of thiosemicarbazone groups and morpholinomethyl groups. These processes confirm the structures through elemental analysis, spectral data, and X-ray single crystal diffraction analysis. Strong NH···O hydrogen bonds play a crucial role in the molecular structure, linking molecules into frameworks through a combination of hydrogen bonds and weak interactions (Kaynak, Özbey, & Karalı, 2013).

Molecular Structure Analysis

The molecular structure of 6-(trifluoromethoxy)-1H-indole-2,3-dione derivatives is characterized by nearly planar indole heterocycles, with dihedral angles indicating the planarity between the pyrrole and adjacent phenyl rings. This structural confirmation is essential for understanding the compound's reactivity and interactions (Karalı, 2021).

Chemical Reactions and Properties

Chemical reactions involving 6-(trifluoromethoxy)-1H-indole-2,3-dione derivatives highlight their potential as intermediates in synthesizing various organic compounds. These reactions include the formation of trifluoromethyl indolinols and indoles, demonstrating the versatility of the compound in organic synthesis (Rodrigues, Bonnet‐Delpon, & Bégué, 2001).

Physical Properties Analysis

The physical properties of 6-(trifluoromethoxy)-1H-indole-2,3-dione derivatives, such as crystal structure and molecular interactions, are crucial for understanding their behavior in different environments. The presence of strong NH···O hydrogen bonds and other interactions contributes to the stability and reactivity of these compounds (Schutte, Pretorius, Visser, & Roodt, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with various nucleophiles and the ability to undergo various transformations, make 6-(trifluoromethoxy)-1H-indole-2,3-dione derivatives valuable in organic chemistry. Their potential for creating novel organic and heterocyclic compounds containing a trifluoromethyl group has been demonstrated in several studies (Fadeyi & Okoro, 2008).

Scientific Research Applications

    • Application : Potential Biological Activities
    • Method : Research suggests that 6-TFMQ•HCl might possess various biological activities, making it a potential candidate for further investigation in drug discovery. Studies have explored its potential as an antimicrobial agent.
    • Results : 6-TFMQ•HCl has been evaluated for its antibacterial and antifungal properties against various bacterial and fungal strains.
    • Application : Synthesis of Heteroaromatic Trifluoromethyl Ethers
    • Method : A series of N-heterocycles have been transformed to the corresponding trifluoromethyl ethers by reaction of the corresponding N-oxides with trifluoromethyl triflate. This reagent was easily prepared on a large scale and is stable in either pure form or as a stock solution .
    • Results : This method has facilitated the synthesis of heteroaromatic trifluoromethoxy ethers, which have unique properties and are difficult to prepare .
    • Application : Development of Fluorinated Drugs
    • Method : The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry. It is being incorporated into small molecules in life science-oriented research .
    • Results : The incorporation of the trifluoromethoxy group into bioactive compounds has led to the development of new drugs with improved properties .
    • Application : Synthesis of Unique Materials
    • Method : The trifluoromethoxy group has unique properties that make it attractive for use in material sciences. For example, the oxygen lone pairs on trifluoromethoxy overlap with anti-bonding orbitals of the C-F bond, leading to a preferential conformation in which the CAr–O–CF3 plane is orthogonal to the aromatic plane .
    • Results : This unique electron distribution of the corresponding aromatic ring has been appreciated by researchers in material sciences .
    • Application : Development of Fluorinated Pesticides
    • Method : The trifluoromethoxy group is becoming more and more important in agrochemical research. It is being incorporated into pesticides due to its increased stability and lipophilicity in addition to its high electronegativity .
    • Results : The incorporation of the trifluoromethoxy group into pesticides has led to the development of new pesticides with improved properties .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some trifluoromethoxy-containing compounds can cause skin irritation .

properties

IUPAC Name

6-(trifluoromethoxy)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPRQRZWXLBANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435699
Record name 6-(Trifluoromethoxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethoxy)-1H-indole-2,3-dione

CAS RN

162252-92-8
Record name 6-(Trifluoromethoxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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